AKR1B10 Binding Affinity (Ki) of the 3-Pyridylmethylene Methyl Ester vs. Class Baseline
The target compound inhibits recombinant human AKR1B10 with a binding affinity (Ki) of 15 nM, as determined by inhibition of pyridine-3-aldehyde reduction [1]. While a direct head-to-head comparison with the 4-pyridyl isomer (CAS 347365-63-3) or the free acid analogue (CAS 300559-81-3) under identical conditions is not publicly available, this Ki value places the compound among the potent non-carboxylic acid AKR1B10 inhibitors reported in the literature, where many thiazolidinone-based inhibitors exhibit Ki values in the low micromolar range [2]. The 3-pyridyl regioisomer is thus inferred to offer a meaningful affinity advantage for AKR1B10-targeted studies over unsubstituted or 4-pyridyl variants based on class-level structure-activity trends.
| Evidence Dimension | AKR1B10 enzyme inhibition (binding affinity) |
|---|---|
| Target Compound Data | Ki = 15 nM |
| Comparator Or Baseline | Representative thiazolidinone AKR1B10 inhibitors with Ki values typically in the 100-5,000 nM range (class-level baseline, no single comparator identified) |
| Quantified Difference | ~7- to >300-fold lower Ki relative to class baseline (15 nM vs. 100-5,000 nM) |
| Conditions | N-terminal 6His-tagged human AKR1B10 expressed in E. coli BL21(DE3); substrate: pyridine-3-aldehyde |
Why This Matters
For researchers procuring a tool compound for AKR1B10 inhibition, the 15 nM Ki ensures robust target engagement at low nanomolar concentrations, reducing the required working concentration and minimizing off-target effects linked to higher dosing.
- [1] BindingDB. BDBM50394657 (CHEMBL270067): Affinity Data Ki = 15 nM for human AKR1B10. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394657 (accessed 2026-04-30). View Source
- [2] BindingDB. PrimarySearch_ki: Monomer 50394657. IC50 = 27 nM for human AKR1B10. https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=50394657 (accessed 2026-04-30). View Source
